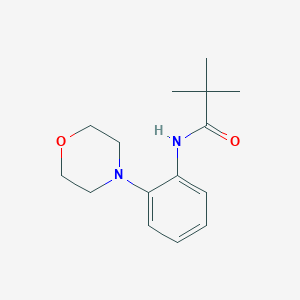
2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide” is a chemical compound. It is an amide, which is a type of compound that includes a carbonyl group (C=O) linked to a nitrogen atom . The morpholin-4-ylphenyl group suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, amides like this can be synthesized through the reaction of an acid chloride or an ester with an amine . In this case, the amine would likely be 2-morpholin-4-ylphenylamine .Molecular Structure Analysis
The molecular structure of this compound would include a propanamide backbone with two methyl groups on the second carbon, and a 2-morpholin-4-ylphenyl group attached to the nitrogen of the amide .Chemical Reactions Analysis
Amides are generally stable compounds but can participate in various chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, especially under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amides generally have high boiling points due to the presence of polar carbonyl and N-H groups, which can form hydrogen bonds .Scientific Research Applications
Chemical Synthesis and Biological Activity
2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide, while not directly found in the reviewed literature, shares structural similarities with compounds involved in diverse scientific research areas such as drug design, synthesis methodologies, and biological activity investigations. These studies reflect the broad interest in morpholine derivatives and structurally related compounds across various fields of chemistry and pharmacology.
Pharmacological Properties
Morpholine derivatives have been explored for their pharmacological properties, including acting as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression (Harrison et al., 2001). Additionally, compounds exhibiting activity as KCNQ2 potassium channel openers have shown significant oral activity in reducing cortical spreading depressions in a rat model of migraine, highlighting the therapeutic potential of morpholine derivatives in neurological disorders (Wu et al., 2003).
Synthetic Methodologies
Morpholine and its derivatives have been utilized as key components in synthetic chemistry, such as in palladium-catalyzed aminocarbonylations of aryl bromides, showcasing their utility in constructing complex organic molecules (Wan et al., 2002). This type of research demonstrates the importance of morpholine derivatives in facilitating the development of new synthetic routes for organic compounds.
Anticonvulsant and Antifungal Activities
Research into hybrid compounds derived from morpholine has led to the discovery of potential new anticonvulsant and antifungal agents. For instance, new hybrid compounds combining the chemical fragments of known antiepileptic drugs with morpholine have displayed broad spectra of activity across several seizure models, suggesting significant therapeutic potential (Kamiński et al., 2015). Moreover, morpholin-3-yl-acetamide derivatives have been identified as promising antifungal agents with considerable in vitro and in vivo efficacy (Bardiot et al., 2015).
Anticancer Research
Rhenium(I) complexes incorporating morpholine have been synthesized and characterized, with some showing potent anticancer activity against various cancer cell lines. This research underscores the potential of morpholine derivatives in the development of new anticancer agents (Knopf et al., 2017).
Properties
IUPAC Name |
2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)14(18)16-12-6-4-5-7-13(12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYQWMKEOMBHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
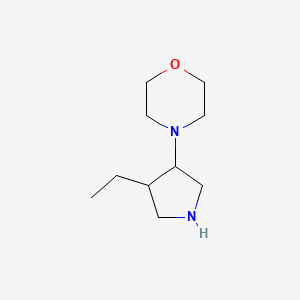
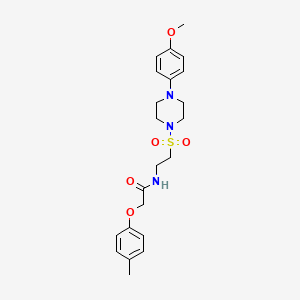


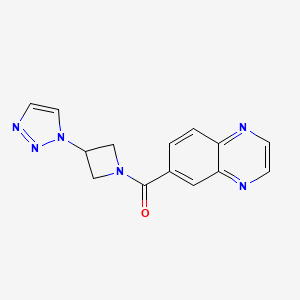
![6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)


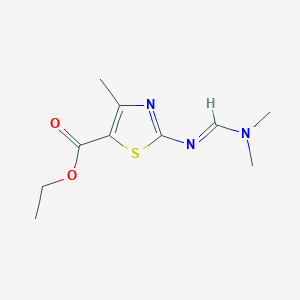
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2963116.png)
![(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963117.png)
